Cas no 929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate structure
929626-17-5 structure
Product Name:Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
N.o CAS:929626-17-5
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11858366
CID:839825
PubChem ID:16063150
Update Time:2025-05-20

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester
    • Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • 3-Methyl-5-methoxycarbonylphenylboronic acid pinacol ester
    • 3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
    • SY334655
    • Z2044754882
    • AS-3266
    • 929626-17-5
    • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic Acid Methyl Ester
    • CS-0175810
    • METHYL3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
    • MFCD11858366
    • 3-Methyl-5-methoxycarbonylphenylboronic acid,pinacol ester
    • SB40006
    • 3-(Methoxycarbonyl)-5-methylphenylboronic Acid Pinacol Ester
    • DB-088618
    • SCHEMBL7475416
    • AKOS016003693
    • EN300-363391
    • (3-(METHOXYCARBONYL)-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER
    • methyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • DTXSID30581635
    • MDL: MFCD11858366
    • Inchi: 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
    • Chave InChI: PQEGFCISHQGIJO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC

Propriedades Computadas

  • Massa Exacta: 276.1532893g/mol
  • Massa monoisotópica: 276.1532893g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 364
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 44.8Ų

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0054P-1g
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
929626-17-5 97%
1g
763.24CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0054P-5g
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
929626-17-5 97%
5g
2289.71CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0054P-500mg
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
929626-17-5 97%
500mg
678.43CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0054P-25g
3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
929626-17-5 97%
25g
8438.02CNY 2021-05-07
Alichem
A019095522-10g
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5 95%
10g
$998.00 2023-08-31
TRC
M321185-1g
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5
1g
$ 195.00 2022-06-04
TRC
M321185-10g
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5
10g
$ 1515.00 2022-06-04
Chemenu
CM135957-1g
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5 95%
1g
$906 2022-08-31
abcr
AB273646-1 g
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; .
929626-17-5 97%
1g
€189.80 2023-04-26
abcr
AB273646-5 g
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; .
929626-17-5 97%
5g
€481.40 2023-04-26

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, rt → reflux
Referência
Preparation of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds as HPK1 inhibitor and application
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  24 h, 80 °C
Referência
Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling
Tzschucke, C. Christoph; Murphy, Jaclyn M.; Hartwig, John F., Organic Letters, 2007, 9(5), 761-764

Método de produção 3

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  43 h, rt
Referência
Synthesis of diverse 3-Azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations
Nishiyama, Yoshitake; Misawa, Yoshihiro; Hazama, Yuki; Oya, Kazuhiro; Yoshida, Suguru; et al, Heterocycles, 2019, 99(2), 1053-1072

Método de produção 4

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  24 - 144 h, rt
Referência
Formal C-H-Azidation Based Shortcut to Diazido Building Blocks for the Versatile Preparation of Photoaffinity Labeling Probes
Yoshida, Suguru; Misawa, Yoshihiro; Hosoya, Takamitsu, European Journal of Organic Chemistry, 2014, 2014(19), 3991-3995

Método de produção 5

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  1 h, 75 °C
1.2 18 h
Referência
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Método de produção 6

Condições de reacção
1.1 Catalysts: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium(1+) Solvents: Cyclohexane ;  80 °C
Referência
Conversion of 1,3-disubstituted arenes to chiral α,α-diaryl methylammonium chlorides using arene borylation
Boebel, Timothy A.; Hartwig, John F., Tetrahedron, 2008, 64(29), 6824-6830

Método de produção 7

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  10 min, rt
1.2 4 h, 80 °C
Referência
Synthesis of Trifunctional Bis-azide Photoaffinity Probe
Klein, Larry L.; Petukhova, Valentina, Synthetic Communications, 2013, 43(16), 2242-2245

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
Referência
Generation of monoaryl-λ3-iodanes from arylboron compounds through IPSO-substitution
Nakano, Ayako; Okabe, Yukino; Matsuoka, Keitaro; Komami, Narumi; Watanabe, Keito; et al, Heterocycles, 2021, 103(2), 670-677

Método de produção 9

Condições de reacção
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  23 °C; 24 h, 80 °C
Referência
Highly Selective and Divergent Acyl and Aryl Cross-Couplings of Amides via Ir-Catalyzed C-H Borylation/N-C(O) Activation
Gao, Pengcheng; Szostak, Michal, Organic Letters, 2020, 22(15), 6010-6015

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  1.5 h, 90 °C
Referência
Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Referência
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; Wilson, Conner V.; Hartwig, John F., Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Número da Ordem:A1045715
Estado das existências:in Stock
Quantidade:5g/25g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:20
Preço ($):238.0/835.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
A1045715
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):238.0/835.0
E- mail